N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a dihydroquinazoline core substituted with a pyrrolidine ring, a 3-methylphenyl group at position 3, and a 2,4-dimethoxyphenylmethyl carboxamide moiety at position 5.
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-pyrrolidin-1-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-19-7-6-8-22(15-19)33-28(35)24-12-10-20(16-25(24)31-29(33)32-13-4-5-14-32)27(34)30-18-21-9-11-23(36-2)17-26(21)37-3/h6-12,15-17H,4-5,13-14,18H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHARLQEKMSUDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=C(C=C(C=C4)OC)OC)N=C2N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and an appropriate aldehyde or ketone.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction using a suitable pyrrolidine derivative.
Attachment of Aromatic Groups: The aromatic groups can be attached through various coupling reactions, such as Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone or carboxamide groups to alcohols or amines.
Substitution: The aromatic groups can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Coupling Reactions: Palladium catalysts (Pd/C) and bases (K2CO3) are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce alcohol or amine derivatives.
Scientific Research Applications
N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and NMR Profiling
Evidence from NMR studies (Table 2, Figure 6 in ) highlights key differences between this compound and analogues such as "compound 1" and "compound 7":
- Region A (positions 39–44) : Chemical shifts in the target compound differ by 0.2–0.5 ppm compared to compound 1, indicating altered electronic environments due to the 2,4-dimethoxyphenylmethyl group.
- Region B (positions 29–36) : Shifts in this region suggest steric or electronic perturbations from the 3-methylphenyl substituent, which are absent in compound 7 .
Table 1: NMR Chemical Shift Comparison (ppm)
| Position | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| 39–44 | 6.8–7.2 | 6.5–6.9 | 6.7–7.1 |
| 29–36 | 3.1–3.6 | 3.0–3.4 | 3.3–3.7 |
Substituent-Driven Property Variations
- Pyrrolidine Derivatives: The pyrrolidine ring in the target compound enhances solubility compared to analogues with piperidine or morpholine groups (e.g., diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate, ). This is attributed to pyrrolidine’s smaller ring strain and hydrogen-bonding capacity .
- Aromatic Substituents : The 2,4-dimethoxyphenyl group improves metabolic stability relative to compounds with nitro or chloro substituents (e.g., 4-chloro-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, ), as methoxy groups resist oxidative degradation .
Research Implications
The compound’s unique substituent arrangement (e.g., 2,4-dimethoxyphenylmethyl and 3-methylphenyl) offers a balance between lipophilicity and polar surface area, making it a candidate for optimizing blood-brain barrier penetration in CNS-targeted therapies. However, its synthetic complexity may limit scalability compared to simpler analogues .
Biological Activity
N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide (referred to as "Compound X") is a complex organic molecule belonging to the quinazoline family. This compound exhibits a range of biological activities, which are critical for its potential applications in medicinal chemistry.
Structural Characteristics
The structural formula of Compound X includes several functional groups that contribute to its biological activity:
- Quinazoline Core : Known for diverse pharmacological properties, including antitumor and antimicrobial effects.
- Carboxamide Group : Influences binding affinity and cellular permeability.
- Pyrrolidine Moiety : May enhance interaction with biological targets.
Biological Activities
Research indicates that compounds similar to Compound X often exhibit significant biological activities. The following table summarizes the potential activities based on structural analogs and related studies:
The mechanism by which Compound X exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in disease pathways:
- Enzyme Inhibition : The quinazoline structure may allow for competitive inhibition of enzymes such as kinases, which are often implicated in cancer progression.
- Receptor Binding : The presence of the pyrrolidine moiety may facilitate binding to various receptors, influencing signaling pathways associated with inflammation and cell proliferation.
Case Studies
Several studies have explored the biological activity of quinazoline derivatives similar to Compound X:
- Anticancer Activity :
- Antimicrobial Evaluation :
-
Anti-inflammatory Effects :
- Experimental models indicated that quinazoline derivatives could significantly reduce pro-inflammatory cytokine levels, suggesting a therapeutic role in inflammatory diseases.
Synthesis and Optimization
The synthesis of Compound X typically involves multi-step organic reactions, allowing for the modification of functional groups to enhance biological activity. Researchers are encouraged to explore analogs of this compound to optimize its pharmacological properties.
Q & A
Q. Critical Conditions :
- Solvents : Dimethylformamide (DMF) for polar intermediates, dioxane for high-temperature reactions .
- Catalysts : Zinc chloride for methoxylation, palladium for cross-coupling .
- Temperature : 80–120°C for cyclization; room temperature for sensitive amide bond formation .
Basic: Which spectroscopic and chromatographic methods are most reliable for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry. For example, methoxy protons appear as singlets (~δ 3.8–4.0 ppm), while pyrrolidine protons show multiplet splitting (~δ 1.5–3.0 ppm) .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ verify the carboxamide (C=O stretch) and oxo group .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry ensures purity (>95%) and molecular weight confirmation .
Advanced: How can reaction yields be optimized when competing substituent reactivities arise?
Methodological Answer:
Competing reactions (e.g., over-oxidation of the quinazoline core or premature carboxamide hydrolysis) require:
- Protecting Groups : Temporarily shield reactive sites (e.g., tert-butoxycarbonyl for amines) during methoxy or pyrrolidine installation .
- Stepwise Synthesis : Prioritize installing electron-withdrawing groups (e.g., oxo) early to deactivate the core for subsequent substitutions .
- Kinetic Control : Use lower temperatures (0–5°C) for electrophilic substitutions to favor desired intermediates .
Example : In one protocol, delaying pyrrolidine attachment until the final step improved yield by 22% by reducing steric hindrance .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Methodological Answer:
Discrepancies (e.g., varying IC50 values in enzyme assays) may stem from:
- Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents (e.g., DTT) can alter target binding. Standardize protocols using HEPES buffer (pH 7.4) and validate with positive controls .
- Structural Analogues : Compare with derivatives (Table 1) to identify activity trends. For example, replacing 3-methylphenyl with 4-fluorophenyl increased kinase inhibition by 3-fold .
- Target Selectivity : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects vs. off-target interactions .
Q. Table 1: Activity Comparison of Structural Analogues
| Substituent Modification | Biological Activity Change | Reference |
|---|---|---|
| 3-methylphenyl → 4-fluorophenyl | IC50 ↓ 3-fold (Kinase X) | |
| Pyrrolidine → Piperidine | Solubility ↑, Activity ↔ |
Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Introduce bioisosteres (e.g., pyrimidine for quinazoline) to assess tolerance for core flexibility .
- Substituent Scanning : Systematically vary substituents (e.g., methoxy → ethoxy, methyl → trifluoromethyl) using parallel synthesis .
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with the oxo group) .
Case Study : Replacing the 2,4-dimethoxyphenylmethyl with a 3,4-dichlorobenzyl group improved metabolic stability (t1/2 ↑ 40%) but reduced solubility .
Advanced: How to address low solubility in aqueous buffers during in vitro assays?
Methodological Answer:
- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved intracellularly .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to improve bioavailability .
Advanced: What mechanistic insights explain its dual inhibition of kinases and GPCRs?
Methodological Answer:
The compound’s planar quinazoline core and flexible carboxamide tail enable:
- Kinase Binding : Hydrogen bonding between the oxo group and ATP-binding site residues (e.g., hinge region of EGFR) .
- GPCR Antagonism : Hydrophobic interactions of the 3-methylphenyl group with transmembrane helices (e.g., serotonin receptor) .
Validation : Mutagenesis studies (e.g., Ala-scanning of kinase domains) confirm critical binding residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
